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Compound of Interest

Compound Name:
N-Hydroxy-4-

methylbenzenesulfonamide

Cat. No.: B178281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical comparison of N-Hydroxy-4-
methylbenzenesulfonamide with two relevant alternatives: its parent compound, 4-

methylbenzenesulfonamide, and the widely used antibiotic, sulfamethoxazole. This document

is intended to serve as a practical resource for researchers engaged in the characterization

and development of sulfonamide-based compounds.

Physicochemical Properties
A summary of the key physicochemical properties of N-Hydroxy-4-
methylbenzenesulfonamide and the selected alternatives is presented in Table 1. These

properties are fundamental to understanding the behavior of these compounds in various

analytical and biological systems.

Table 1: Physicochemical Properties of N-Hydroxy-4-methylbenzenesulfonamide and

Alternatives
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Property
N-Hydroxy-4-
methylbenzenesulf
onamide

4-
methylbenzenesulf
onamide

Sulfamethoxazole

Molecular Formula C₇H₉NO₃S[1] C₇H₉NO₂S C₁₀H₁₁N₃O₃S

Molecular Weight 187.22 g/mol [2] 171.22 g/mol 253.28 g/mol

CAS Number 1593-60-8[2] 70-55-3 723-46-6

Melting Point
126-128 °C

(decomposes)[2]
134-137 °C 167 °C

pKa ~6.90 (Predicted)[2] 10.1 5.6

Appearance White solid[3]
White crystalline

powder

White to off-white

crystalline powder

Solubility Data not available

Slightly soluble in

water, soluble in

ethanol

Very slightly soluble in

water, soluble in

ethanol

Analytical Characterization Data
The following sections provide a comparative overview of the key analytical data for the three

compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid

Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The predicted ¹H and ¹³C NMR chemical shifts for N-Hydroxy-4-
methylbenzenesulfonamide are presented alongside the experimental data for the alternative

compounds.

Table 2: ¹H NMR and ¹³C NMR Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

N-Hydroxy-4-

methylbenzenesulfonamide

(Predicted)

Aromatic protons (AA'BB'

system): ~7.8 (d, 2H), ~7.4 (d,

2H)Methyl protons: ~2.4 (s,

3H)NH proton: Broad singlet,

variableOH proton: Broad

singlet, variable

Quaternary aromatic carbons:

~144, ~135Aromatic CH

carbons: ~129, ~128Methyl

carbon: ~21

4-methylbenzenesulfonamide

Aromatic protons (AA'BB'

system): 7.77 (d, 2H), 7.33 (d,

2H)NH₂ protons: 7.17 (s,

2H)Methyl protons: 2.41 (s,

3H)

Quaternary aromatic carbons:

143.1, 140.7Aromatic CH

carbons: 129.6, 126.9Methyl

carbon: 21.4

Sulfamethoxazole

Aromatic protons (AA'BB'

system): 7.6-7.8 (m, 2H), 6.6-

6.8 (m, 2H)NH₂ protons: 5.95

(s, 2H)Isoxazole proton: 6.13

(s, 1H)Methyl protons: 2.29 (s,

3H)NH proton: 10.5 (s, 1H)

Aromatic carbons: 152.9,

128.9, 113.8, 118.4Isoxazole

carbons: 168.9, 158.8,

95.9Methyl carbon: 12.3

Note: Predicted NMR data for N-Hydroxy-4-methylbenzenesulfonamide was generated

using online prediction tools. Experimental conditions can affect chemical shifts.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in molecular weight determination and structural elucidation.

Table 3: Mass Spectrometry Data
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Compound Ionization Mode Key m/z values

N-Hydroxy-4-

methylbenzenesulfonamide

(Predicted)

ESI+ [M+H]⁺: 188.0, [M+Na]⁺: 210.0

4-methylbenzenesulfonamide EI [M]⁺: 171, 155, 91, 65

Sulfamethoxazole ESI+
[M+H]⁺: 254.1, 156.0

(sulfanilamide fragment), 108.0

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on their characteristic

absorption of infrared radiation.

Table 4: Key FTIR Absorption Bands (cm⁻¹)

Functional Group

N-Hydroxy-4-
methylbenzenesulf
onamide
(Predicted)

4-
methylbenzenesulf
onamide

Sulfamethoxazole

O-H stretch ~3400-3200 (broad) - -

N-H stretch ~3300-3100 ~3340, ~3250
~3470, ~3380 (NH₂),

~3250 (NH)

C-H stretch (aromatic) ~3100-3000 ~3070 ~3100

C-H stretch (aliphatic) ~2920 ~2920 ~2920

S=O stretch

(asymmetric)
~1350-1320 ~1330 ~1330

S=O stretch

(symmetric)
~1170-1150 ~1160 ~1160

S-N stretch ~900 ~900 ~850
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Note: Predicted FTIR data for N-Hydroxy-4-methylbenzenesulfonamide is based on typical

functional group absorption regions.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, quantification, and purity assessment of

pharmaceutical compounds.

Table 5: Typical HPLC Conditions

Parameter
N-Hydroxy-4-
methylbenzenesulf
onamide

4-
methylbenzenesulf
onamide

Sulfamethoxazole

Column
C18 (e.g., 250 mm x

4.6 mm, 5 µm)

C18 (e.g., 250 mm x

4.6 mm, 5 µm)

C18 (e.g., 250 mm x

4.6 mm, 5 µm)

Mobile Phase
Acetonitrile/Water with

0.1% Formic Acid

Acetonitrile/Water with

0.1% Formic Acid

Acetonitrile/Water with

0.1% Formic Acid

Detection UV at ~230 nm UV at ~230 nm UV at ~254 nm

Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min

Expected Retention

Shorter than 4-

methylbenzenesulfona

mide due to increased

polarity

- -

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

can be adapted based on the specific instrumentation and analytical requirements.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Acquisition:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b178281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a standard one-dimensional proton spectrum.

Typical spectral width: -2 to 12 ppm.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent system, typically a mixture of water and an organic solvent like acetonitrile or

methanol, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or

base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass

spectrometer.

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to identify

the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively, as well as

other adducts.

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

HPLC
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of

HPLC-grade solvents (e.g., acetonitrile and water) and adding any necessary modifiers (e.g.,

0.1% formic acid). Degas the mobile phase before use.

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, ideally

the mobile phase, to a known concentration. Filter the sample solution through a 0.45 µm

syringe filter.

Chromatographic Run:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject a fixed volume of the sample solution.

Monitor the elution of the compound using a UV detector at the appropriate wavelength.

Visualizations
Analytical Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical

characterization of a novel sulfonamide compound like N-Hydroxy-4-
methylbenzenesulfonamide.
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Synthesis & Purification
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Analytical Workflow for a Novel Sulfonamide

General Mechanism of Action for Sulfonamides
While a specific signaling pathway for N-Hydroxy-4-methylbenzenesulfonamide is not well-

defined in the literature, the general mechanism of action for antibacterial sulfonamides

involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic

acid synthesis pathway.
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General Sulfonamide Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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